molecular formula C7H12N4 B12834969 2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole

2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12834969
M. Wt: 152.20 g/mol
InChI Key: DRNBZKMATBFKPO-UHFFFAOYSA-N
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Description

2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidin-2-ones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like 1,4-dioxane .

Major Products

The major products formed from these reactions include imidazolidin-2-ones, amines, and substituted imidazolidines .

Mechanism of Action

The mechanism of action of 2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, it can modulate α2-adrenergic receptors, leading to various biological effects . The compound’s structure allows it to form stable complexes with metal ions, which can enhance its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include imidazolidin-2-ones, benzimidazolidin-2-ones, and other imidazoline derivatives .

Uniqueness

2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole is unique due to its specific ring structure and the presence of both imidazolidine and imidazole moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-(imidazolidin-2-ylidenemethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C7H12N4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h5,8-9H,1-4H2,(H,10,11)

InChI Key

DRNBZKMATBFKPO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=CC2=NCCN2)N1

Origin of Product

United States

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